molecular formula C28H23ClN2O2 B4954006 3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide

3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide

Cat. No.: B4954006
M. Wt: 454.9 g/mol
InChI Key: QPODWPINKDRMMT-UHFFFAOYSA-N
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Description

3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that can be prepared through a specific synthesis method.

Mechanism of Action

The mechanism of action of 3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide is not fully understood. However, it has been proposed that the compound may act by inhibiting certain enzymes involved in the inflammatory and cancer pathways. It may also induce apoptosis in cancer cells and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the growth and proliferation of cancer cells, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide in lab experiments include its high purity and stability, as well as its well-established synthesis method. However, its limitations include its high cost and limited availability, which may restrict its use in certain experiments.

Future Directions

There are several future directions for the research on 3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including neurodegenerative diseases, inflammatory diseases, and cancer. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize its synthesis method and reduce its cost, as well as to improve its bioavailability and pharmacokinetic properties.
In conclusion, this compound is a synthetic compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and high yield of the compound. Studies have shown that it has anti-inflammatory, anti-tumor, and anti-cancer properties, and it may also have therapeutic potential for neurodegenerative diseases. Further research is needed to explore its mechanism of action, molecular targets, and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide involves the reaction of 4-aminobenzamide with 2,2-diphenylpropanoyl chloride in the presence of a catalyst such as triethylamine. The resulting compound is then treated with thionyl chloride to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

3-chloro-N-[4-(2,2-diphenylpropanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN2O2/c1-28(21-10-4-2-5-11-21,22-12-6-3-7-13-22)27(33)31-25-17-15-24(16-18-25)30-26(32)20-9-8-14-23(29)19-20/h2-19H,1H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPODWPINKDRMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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